molecular formula C11H9ClO B11905771 2-(Chloromethyl)-1-hydroxynaphthalene

2-(Chloromethyl)-1-hydroxynaphthalene

Cat. No.: B11905771
M. Wt: 192.64 g/mol
InChI Key: BASULFIBDRXKPX-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-hydroxynaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a chloromethyl group (-CH2Cl) and a hydroxyl group (-OH) attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-hydroxynaphthalene typically involves the chloromethylation of 1-hydroxynaphthalene. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction proceeds as follows:

    Blanc Chloromethylation Reaction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-hydroxynaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group.

Common Reagents and Conditions

  • Substitution Reactions

      Reagents: Nucleophiles like amines, thiols, and alcohols.

      Conditions: Typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

  • Oxidation Reactions

      Reagents: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

      Conditions: Conducted under acidic or basic conditions depending on the oxidizing agent used.

  • Reduction Reactions

      Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Typically carried out in anhydrous solvents such as ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Formation of substituted naphthalenes.

    Oxidation Reactions: Formation of naphthoquinones or naphthaldehydes.

    Reduction Reactions: Formation of methyl-substituted naphthalenes.

Scientific Research Applications

2-(Chloromethyl)-1-hydroxynaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-hydroxynaphthalene involves its interaction with molecular targets through its functional groups. The chloromethyl group can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)pyridine: Similar in structure but contains a pyridine ring instead of a naphthalene ring.

    2-(Chloromethyl)benzoyl chloride: Contains a benzoyl group instead of a hydroxyl group.

    2-(Chloromethyl)benzoic acid: Contains a carboxyl group instead of a hydroxyl group.

Uniqueness

2-(Chloromethyl)-1-hydroxynaphthalene is unique due to the presence of both a chloromethyl and a hydroxyl group on the naphthalene ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The naphthalene ring provides a rigid and planar structure, which can influence the compound’s interaction with biological targets and its overall stability.

Biological Activity

2-(Chloromethyl)-1-hydroxynaphthalene is a compound of interest due to its potential biological activities. Its structural features allow it to interact with various biological targets, which can lead to significant pharmacological effects. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and other relevant biological effects.

Chemical Structure

The compound this compound features a hydroxyl group and a chloromethyl substituent on the naphthalene ring, which contributes to its reactivity and biological activity. The presence of these functional groups is crucial for its interaction with biological systems.

Antimicrobial Activity

Research indicates that derivatives of naphthalene, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with lipophilicity (log k > 0.6) showed strong antimycobacterial effects, particularly against Mycobacterium avium subsp. paratuberculosis . This suggests that this compound may also possess similar antimicrobial capabilities.

Cytotoxicity

The cytotoxic effects of this compound have been investigated in relation to human cell lines. The compound demonstrated low toxicity against the THP-1 human monocytic leukemia cell line, indicating a favorable safety profile compared to other antimycobacterial agents . This feature is critical for its potential therapeutic applications.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications in the naphthalene structure can significantly influence biological activity. For example, the introduction of different substituents on the naphthalene ring alters both the antimicrobial efficacy and cytotoxicity profiles of the derivatives . Understanding these relationships is essential for designing more effective compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of naphthalene derivatives, including this compound:

  • Antimycobacterial Activity : A series of naphthalene derivatives were tested against M. avium, with some compounds exhibiting two-fold higher activity than standard treatments like rifampicin .
  • Photosynthetic Inhibition : The inhibition of photosynthetic electron transport in isolated spinach chloroplasts was assessed for various naphthalene derivatives, indicating potential herbicidal properties alongside antimicrobial activities .

Summary Table of Biological Activities

Activity Findings
AntimycobacterialEffective against M. avium with higher potency than standard drugs .
CytotoxicityLow toxicity against THP-1 cell line .
Photosynthetic InhibitionInhibits photosynthetic electron transport in chloroplasts .
Structure-Activity RelationshipModifications influence activity significantly .

Q & A

Q. Basic: What are the recommended synthetic routes for 2-(Chloromethyl)-1-hydroxynaphthalene, and how can reaction conditions be optimized to maximize yield?

Methodological Answer:
The synthesis of this compound typically involves chlorination of 1-hydroxynaphthalene derivatives. A validated approach includes:

  • Friedel-Crafts alkylation : Reacting 1-hydroxynaphthalene with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acids (e.g., AlCl₃).
  • Direct chlorination : Using reagents like SOCl₂ or PCl₃ under controlled anhydrous conditions to introduce the chloromethyl group .

Optimization Strategies :

  • Temperature control : Maintain 0–5°C to minimize side reactions (e.g., poly-chlorination).
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

Critical Parameters :

ParameterOptimal RangeImpact on Yield
Reaction Temperature0–5°CPrevents thermal degradation
Molar Ratio (Substrate:Chlorinating Agent)1:1.2Avoids excess reagent waste
Catalyst Loading (AlCl₃)10 mol%Balances reactivity and side reactions

Q. Basic: Which analytical techniques are most robust for characterizing structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 4.5–5.0 ppm confirm the chloromethyl (–CH₂Cl) group. Aromatic protons appear as multiplet signals (δ 6.8–8.2 ppm) .
    • ¹³C NMR : The chloromethyl carbon resonates at δ 40–45 ppm.
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm); retention time ~12 min (methanol/water 70:30) .
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 192 (M⁺) with fragmentation patterns confirming the chloromethyl group .

Validation : Cross-reference with commercial standards and spiked recovery assays (>98% accuracy).

Q. Advanced: How can conflicting data on the metabolic activation pathways of this compound in rodents versus human cell lines be resolved?

Methodological Answer:
Discrepancies often arise from species-specific cytochrome P450 (CYP) isoforms. To reconcile

Comparative Metabolism Studies :

  • Use human hepatocytes (e.g., HepaRG) and rodent microsomes to quantify CYP2E1 and CYP1A2 activity, the primary enzymes involved in oxidation .
  • Monitor metabolites via LC-MS/MS (e.g., hydroxylated and glutathione-conjugated derivatives).

In Silico Modeling :

  • Apply tools like Schrödinger’s MetabSite to predict reactive sites and compare interspecies metabolic maps .

Dose-Response Analysis :

  • Conduct in vitro assays at physiologically relevant concentrations (0.1–10 µM) to avoid non-linear kinetics .

Data Integration Framework :

StepActionOutcome
1Identify species-specific CYP expression levelsResolve metabolic rate differences
2Validate with knockout cell models (e.g., CRISPR-CYP2E1)Confirm pathway relevance
3Apply ATSDR’s confidence rating (Table C-6)Rank evidence quality

Q. Advanced: What mechanistic insights explain the genotoxic potential of this compound, and how can this inform experimental design?

Methodological Answer:
The compound’s genotoxicity arises from:

  • DNA alkylation : The chloromethyl group forms covalent adducts with guanine residues (N7 position), detected via comet assays .
  • Reactive oxygen species (ROS) : Secondary oxidative stress induces strand breaks (measure via γ-H2AX foci) .

Experimental Design Recommendations :

  • Controls : Include positive controls (e.g., methyl methanesulfonate) and ROS scavengers (e.g., NAC) to isolate mechanisms.
  • Dose Range : Use 0.1–50 µM to capture threshold effects (non-monotonic responses common).
  • Endpoint Assays : Combine Ames test (TA98 strain), micronucleus assay, and in silico tools (e.g., DEREK Nexus) .

Confounding Factors :

FactorMitigation Strategy
Metabolic activation variabilityUse S9 fractions from both rodent and human sources
Solvent cytotoxicityEnsure DMSO concentration ≤0.1% (v/v)

Q. Basic: What are the critical parameters for assessing acute toxicity in zebrafish embryos exposed to this compound?

Methodological Answer:
Follow OECD Guideline 236 with modifications:

  • Exposure Window : 6–120 hours post-fertilization (hpf).
  • Key Endpoints :
    • LC₅₀ : Determine via probit analysis (typical range: 5–20 mg/L).
    • Teratogenicity : Score malformations (e.g., yolk sac edema, spinal curvature) .

Parameter Optimization :

ParameterOptimal SettingRationale
Temperature28 ± 0.5°CMaintain embryo viability
Photoperiod14h light/10h darkMimic natural conditions
Sample Size≥30 embryos/concentrationEnsure statistical power

Data Interpretation : Use Hill slope models to assess concentration-response relationships.

Q. Advanced: How can QSAR models predict the environmental persistence of this compound, and what are their limitations?

Methodological Answer:

  • Model Selection :
    • EPI Suite : Predicts biodegradation (BIOWIN score <2.5 indicates persistence) .
    • ECOSAR : Estimates aquatic toxicity (LC₅₀ for fish: ~3.2 mg/L).

Limitations :

  • Fails to account for photodegradation pathways (e.g., UV-mediated dechlorination).
  • Overestimates adsorption in organic-rich sediments (log Kₒₒ = 3.8 predicted vs. 3.2 experimental).

Validation Protocol :

Compare predictions with microcosm studies (soil/water systems).

Use high-resolution mass spectrometry to track degradation products.

Properties

IUPAC Name

2-(chloromethyl)naphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6,13H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASULFIBDRXKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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